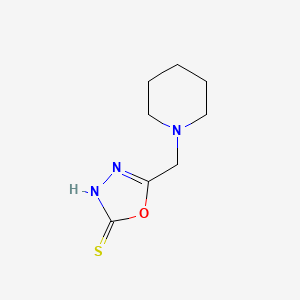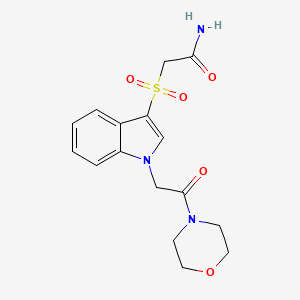![molecular formula C14H14ClNO2S B2520762 2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine CAS No. 306978-33-6](/img/structure/B2520762.png)
2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine, is a pyridine derivative with potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar pyridine derivatives and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of pyridine derivatives often involves multi-step reactions that can include chlorination, sulfonation, and the introduction of various functional groups. For instance, the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, a related compound, has been modified to improve green metrics such as atom economy and reaction mass efficiency, indicating a trend towards more sustainable chemistry practices . The synthesis of other pyridine derivatives, such as those involving sulfur-containing ligands, also demonstrates the versatility of pyridine chemistry and the ability to introduce various substituents to the pyridine core .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex, with various substituents influencing the overall geometry and electronic properties of the molecule. For example, the crystal structures of 2-chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives have been reported, showing weak hydrogen-bonding interactions and different crystalline space groups . These structural analyses are crucial for understanding the reactivity and potential applications of the compounds.
Chemical Reactions Analysis
Pyridine derivatives can participate in a range of chemical reactions, often acting as ligands in coordination complexes or as intermediates in organic synthesis. For example, palladium(II) complexes with a pincer (Se,N,Se) ligand derived from pyridine have shown high catalytic activity for the Heck reaction, which is a carbon-carbon coupling reaction . This indicates that pyridine derivatives can be valuable components in catalytic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. Spectroscopic techniques such as FT-IR and FT-Raman can be used to investigate these properties, as demonstrated by the vibrational spectral analysis of a pyrimidine derivative . Additionally, the study of crystal structures can reveal information about the hydrogen-bonding patterns and the role of different functional groups in molecular interactions .
科学的研究の応用
Medicinal and Biological Applications
Pyridine derivatives, including compounds with functionalities similar to 2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine, have been extensively explored for their medicinal properties. These compounds show a broad spectrum of biological activities such as antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities. The structural diversity of pyridine derivatives allows for their application in various therapeutic areas, highlighting their importance in drug development and pharmacology (Abu-Taweel et al., 2022).
Chemosensing Applications
Pyridine derivatives also play a crucial role in the development of chemosensors due to their high affinity for various ions and neutral species. These compounds can be engineered to detect an array of species, including anions, cations, and neutral molecules, in environmental, agricultural, and biological samples. Their versatility and effectiveness in chemosensing applications are driven by the ability to tailor their structural features for specific sensing mechanisms, making them invaluable in analytical chemistry (Abu-Taweel et al., 2022).
Environmental and Photocatalytic Degradation
The photocatalytic degradation of pollutants is another area where related pyridine compounds are of interest. Studies on various pyridine derivatives have shown that they can be degraded under specific conditions, leading to the mineralization of organic pollutants. This property is particularly relevant in the context of environmental cleanup and the treatment of water contaminated with organic compounds. The research into the pathways and by-products of these degradation processes provides valuable insights into the design of more efficient photocatalytic materials and methods (Pichat, 1997).
将来の方向性
The future directions for “2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine” could involve further exploration of its potential uses in pharmaceutical testing . As our understanding of organic chemistry continues to grow, new synthesis methods and applications for such compounds may be discovered.
特性
IUPAC Name |
2-chloro-4,6-dimethyl-3-(2-methylphenyl)sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-9-6-4-5-7-12(9)19(17,18)13-10(2)8-11(3)16-14(13)15/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEGWFHIXBWIOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

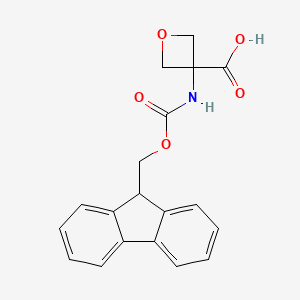
![2-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2520680.png)
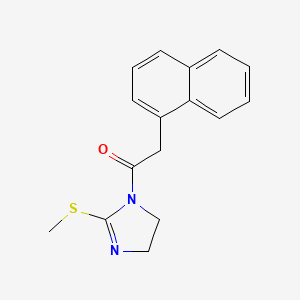

![7-benzyl-1-[(4-fluorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2520687.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2520688.png)
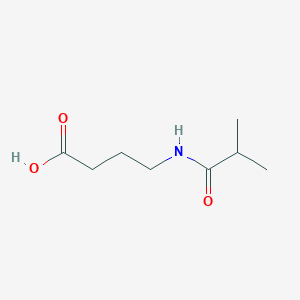
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2520692.png)
![N-([2,2'-bifuran]-5-ylmethyl)quinoline-8-sulfonamide](/img/structure/B2520694.png)
![{4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone](/img/structure/B2520696.png)
amino}acetamide](/img/structure/B2520697.png)
![2-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2520698.png)
